Mono-n-butylammonium tetrafluoroborate
Description
Structure
2D Structure
Properties
IUPAC Name |
butylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BF4/c1-2-3-4-5;2-1(3,4)5/h2-5H2,1H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRPGAZEBACOGF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222125 | |
| Record name | Borate(1-), tetrafluoro-, mono-n-butylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71852-73-8 | |
| Record name | Butylammonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71852-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borate(1-), tetrafluoro-, mono-n-butylammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071852738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, mono-n-butylammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Pathways for Butylammonium Tetrafluoroborate Derivatives
Precursor Chemistry and Starting Material Optimization for Mono-n-butylammonium Tetrafluoroborate (B81430) Synthesis
The synthesis of mono-n-butylammonium tetrafluoroborate fundamentally relies on the acid-base reaction between n-butylamine (C₄H₉NH₂) and tetrafluoroboric acid (HBF₄). The quality and purity of these precursors are paramount to achieving a high yield and purity of the final product.
Key Precursors:
n-Butylamine: A primary amine that acts as the Brønsted-Lowry base. Its reactivity is well-documented, and it readily accepts a proton.
Tetrafluoroboric Acid (HBF₄): A strong mineral acid that serves as the proton and tetrafluoroborate anion (BF₄⁻) source. It is typically prepared by reacting boric acid (B(OH)₃) with hydrofluoric acid (HF). thieme-connect.dewikipedia.org For instance, a common laboratory preparation involves adding boric acid to 60% hydrofluoric acid in a cooled vessel, resulting in a ~50% solution of HBF₄ in nearly quantitative yield. thieme-connect.de
Pyridinium (B92312) Tetrafluoroborate (C₅H₅NHBF₄): An alternative precursor that can be used in a cation exchange reaction. niscpr.res.in It is synthesized from pyridinium poly(hydrogen fluoride) and boric acid or boric oxide. niscpr.res.in This salt serves as a convenient and stable source of the tetrafluoroborate anion.
Optimization of the synthesis involves controlling stoichiometry, temperature, and solvent. The reaction between n-butylamine and an acid is exothermic, necessitating careful temperature control, often through the use of an ice bath, to prevent side reactions and decomposition. niscpr.res.in The kinetic study of n-butylamine with other acids has shown that its physisorption at the surface can be a rate-limiting step, a principle that may also apply in this synthesis. rsc.org
Direct Synthesis Approaches for this compound
The most straightforward method for synthesizing this compound is the direct neutralization reaction between n-butylamine and tetrafluoroboric acid.
A typical procedure involves the slow, dropwise addition of n-butylamine to a cooled aqueous solution of tetrafluoroboric acid with constant stirring. The reaction is a simple acid-base neutralization:
C₄H₉NH₂ + HBF₄ → [C₄H₉NH₃]⁺[BF₄]⁻
An alternative direct approach utilizes pyridinium tetrafluoroborate as the tetrafluoroborate source. niscpr.res.in In this method, pyridinium tetrafluoroborate is dissolved in water and cooled in an ice bath. n-Butylamine is then added dropwise. niscpr.res.in The stronger base, n-butylamine, displaces the weaker base, pyridine (B92270), from the salt. niscpr.res.in
C₅H₅NHBF₄ + C₄H₉NH₂ → [C₄H₉NH₃]⁺[BF₄]⁻ + C₅H₅N
The liberated pyridine is subsequently removed by extraction with a solvent like chloroform, and the desired product is isolated from the aqueous solution. niscpr.res.in This method has been reported to produce n-butylammonium tetrafluoroborate in good yields. niscpr.res.in
Comparative Analysis of Synthesis Routes for Related Quaternary Ammonium (B1175870) Tetrafluoroborate Salts
The synthesis of this compound can be contextualized by comparing it with the synthesis of related quaternary ammonium salts, such as tetrabutylammonium (B224687) tetrafluoroborate ((C₄H₉)₄NBF₄).
| Feature | This compound | Tetrabutylammonium Tetrafluoroborate |
| Cation Source | n-Butylamine (a primary amine) | Tetrabutylammonium hydroxide (B78521) or halide (a quaternary ammonium salt) |
| Reaction Type | Acid-base neutralization or cation exchange niscpr.res.in | Metathesis (ion exchange) or acid-base neutralization sigmaaldrich.comchemicalbook.com |
| Typical Synthesis | n-Butylamine + Tetrafluoroboric Acid niscpr.res.in | Tetrabutylammonium hydroxide + Tetrafluoroboric Acid sigmaaldrich.comchemicalbook.com |
| Byproducts | Water (in direct neutralization); Pyridine (in cation exchange) niscpr.res.in | Water |
| Alkylating Agent | Not applicable for direct synthesis | Required to synthesize the precursor (e.g., from tributylamine (B1682462) and a butyl halide) |
The synthesis of tetrabutylammonium tetrafluoroborate (TBATFB) often involves the reaction between an aqueous solution of tetrabutylammonium hydroxide and an aqueous solution of tetrafluoroboric acid. sigmaaldrich.comchemicalbook.com This is also a neutralization reaction. Unlike the primary amine used for the mono-n-butylammonium salt, the quaternary ammonium cation is already fully substituted. Quaternary ammonium salts (QAS) of varying alkyl chain lengths (from C8 to C16) and with different counterions have been synthesized to study their properties, indicating that the synthetic routes are versatile but that the properties are highly dependent on the structure. nih.govnih.gov
Development of Novel Synthetic Techniques (e.g., Microwave-Assisted Solvothermal Methods) for Tetrafluoroborate Salts
Modern synthetic chemistry has introduced advanced techniques to improve the efficiency of salt synthesis, including tetrafluoroborate salts.
Microwave-Assisted Synthesis: Microwave heating has gained traction in inorganic synthesis due to significant reductions in reaction time and rapid, uniform heating. nih.govresearchgate.net The mechanism involves the interaction of the material's dipole moment with the oscillating electric field, generating heat through molecular friction. researchgate.net This technique has been successfully applied to the synthesis of various tetrafluoroborate salts, such as N-vinylpyridinium tetrafluoroborate, where it led to higher yields and shorter reaction times compared to conventional heating. nih.gov The optimization of microwave-assisted synthesis often involves screening different solvents, as seen where acetonitrile (B52724) proved superior to other polar solvents for a specific coupling reaction involving a tetrafluoroborate salt. nih.gov
Solvothermal Methods: Solvothermal synthesis involves conducting a reaction in a solvent at temperatures above its boiling point within a sealed vessel (autoclave), leading to increased pressure. znaturforsch.com This method enhances the solubility and reactivity of precursors, often allowing for crystallization of products that are difficult to obtain from standard solutions. znaturforsch.com While specific solvothermal syntheses for this compound are not widely documented, the technique is used for related compounds. For example, an electrolysis-solvothermal method has been used to prepare NiOx/graphene, utilizing tetrabutylammonium tetrafluoroborate as an electrolyte in a propylene (B89431) carbonate solvent under elevated temperature and pressure. rsc.org The choice of solvent, temperature, and reaction time are critical parameters that dictate the final product's structure and phase. znaturforsch.com
Purification and Crystallization Strategies for High-Purity Butylammonium (B8472290) Tetrafluoroborate Compounds
Achieving high purity is critical for the application of ionic compounds. This compound is reported to be a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. niscpr.res.in
Purification Techniques:
Recrystallization: This is a standard method for purifying solid compounds. For the related tetrabutylammonium tetrafluoroborate, effective solvent systems for recrystallization include water, aqueous ethanol, and ethyl acetate/pentane. chemicalbook.comchempedia.info The choice of solvent depends on the solubility of the compound at different temperatures.
Extraction: As seen in the synthesis from pyridinium tetrafluoroborate, liquid-liquid extraction can be used to remove soluble organic byproducts like pyridine. niscpr.res.in
Drying: Due to its hygroscopic nature, rigorous drying is essential. The compound is often dried under a high vacuum or in a desiccator containing a strong drying agent, such as phosphorus pentoxide (P₄O₁₀), to remove residual water and volatile impurities. niscpr.res.in
Crystallization Strategies: Obtaining a crystalline product is often a goal of purification. For butylammonium tetrafluoroborate compounds, this is typically achieved through slow cooling of a saturated solution or by slow evaporation of the solvent. The final product is often a powder or crystalline solid. sigmaaldrich.com The purity is then confirmed using analytical techniques such as elemental analysis and spectroscopy. niscpr.res.in
Structural Elucidation and Crystal Engineering of Butylammonium Tetrafluoroborate Derivatives
Single-Crystal X-ray Diffraction Studies of Mono-n-butylammonium Tetrafluoroborate (B81430) and Analogues
Single-crystal X-ray diffraction (SCXRD) is a primary technique for the definitive determination of the three-dimensional atomic arrangement in crystalline solids. umass.edu Studies on butylammonium (B8472290) tetrafluoroborate and its analogues provide crucial insights into their solid-state structures.
For instance, the related compound, tetra-n-butylammonium perchlorate (B79767), which often forms similar structures to its tetrafluoroborate counterpart due to the comparable size and weak donor capacity of the anions, has been successfully elucidated by SCXRD. mdpi.commonash.edu It crystallizes in the triclinic space group P-1, revealing a complex arrangement with multiple independent stoichiometric units in the asymmetric unit. mdpi.comresearchgate.net This complexity underscores the subtle energetic factors governing the crystallization of these flexible salts. Another analogue, tert-butylammonium (B1230491) tetrafluoroborate, has also been studied by single-crystal X-ray diffraction to understand its crystal structure and phase transitions. dntb.gov.ua
In a different example, the tetrafluoroborate salt of a cationic Cu(I) complex, [Cu(CHpz3)(PPh3)][BF4], was synthesized and its structure determined by SCXRD. mdpi.com This compound crystallizes in the monoclinic P21/c space group, with the copper(I) center being tetracoordinated. mdpi.com Similarly, the crystallographic dataset for 1,2,4-dithiazolium tetrafluoroborate shows an almost planar dithiazolium ring and hydrogen bonding interactions with the tetrafluoroborate anion. nih.gov These studies on analogues highlight the common methodologies and the structural role the tetrafluoroborate anion plays in different crystalline environments.
Table 1: Crystallographic Data for Selected Tetrafluoroborate Analogues
| Compound | Formula | Crystal System | Space Group | Key Features | Reference |
| Tetra-n-butylammonium Perchlorate | [N(n-C4H9)4][ClO4] | Triclinic | P-1 | Columns of anions within cation sheaths; significant disorder. | mdpi.com, monash.edu |
| [Cu(CHpz3)(PPh3)][BF4] | C28H28BCuF4N6P | Monoclinic | P21/c | Tetracoordinated Cu(I) center; non-ideal tetrahedral geometry. | mdpi.com |
| 1,2,4-Dithiazolium tetrafluoroborate | C2H4BF4N3S2 | Monoclinic | P21/c | Planar dithiazolium ring; N-H···F hydrogen bonding. | nih.gov |
Investigation of Polymorphous Phase Transitions in Butylammonium Tetrafluoroborate Salts
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a key characteristic of butylammonium tetrafluoroborate salts. These different forms, or polymorphs, exhibit distinct physical properties and can interconvert through phase transitions, which are often triggered by changes in temperature or pressure. mdpi.comnih.gov
Research on di-n-butylammonium tetrafluoroborate ([DBA][BF4]) has identified it as a promising thermomaterial with multiple solid-solid phase transitions. rsc.org These transitions are associated with significant thermal effects, making the compound suitable for applications in both active barocaloric refrigeration and passive cold-storage. rsc.org The underlying mechanism for these transitions is a progressive structural disordering of the di-n-butylammonium cations and the tetrafluoroborate anions upon heating. rsc.org
Studies on tert-butylammonium tetrafluoroborate also reveal phase transition behavior investigated by single-crystal X-ray diffraction. dntb.gov.ua The highly disordered phases of tetraalkylammonium salts with BF4⁻ anions often belong to cubic or hexagonal lattices at higher temperatures. dntb.gov.ua The dynamic nature of these materials is complex, with structures exhibiting different characteristics depending on the time scale and temperature of observation, reflecting their polymorphic nature. rsc.org
Table 2: Phase Transition Characteristics of Butylammonium Salt Analogues
| Compound | Transition Type | Key Observation | Significance | Reference |
| Di-n-butylammonium tetrafluoroborate | Solid-Solid | Multiple transitions with large entropy changes | Potential for barocaloric cooling and thermal energy storage | rsc.org |
| tert-Butylammonium tetrafluoroborate | Solid-Solid | Transition to a highly disordered phase | Fundamental understanding of order-disorder transitions | dntb.gov.ua |
| Methylammonium Lead Bromide (analogue system) | Pressure-Induced | Sequence of transitions: Pm-3m → Im-3 → Pmn21 | Demonstrates how external stimuli induce polymorphism | nih.gov |
Analysis of Structural Disorder in Cationic and Anionic Components of Butylammonium Tetrafluoroborate Systems
Structural disorder is a prevalent and fundamentally important feature in the crystal structures of butylammonium tetrafluoroborate systems. This disorder can involve both the organic cation and the inorganic anion and is often the driving force behind the observed phase transitions. rsc.org
Cationic Disorder: The n-butylammonium cation possesses significant conformational flexibility due to the rotation around its C-C single bonds. In the crystal structure of tetra-n-butylammonium salts, this is manifested as conformational disorder of the n-butyl chains. mdpi.comresearchgate.net In some structures, multiple crystallographically independent cations exist, some of which are fully ordered while others show partial disorder across their four alkyl arms. mdpi.com This disorder reflects the shallow potential energy landscape for different conformers within the crystal lattice.
Anionic Disorder: The tetrafluoroborate anion ([BF4]⁻) is quasi-spherical and can exhibit orientational or rotational disorder within the crystal. mdpi.com This is a common feature in salts with small, symmetric anions where the rotational motion is not fully quenched in the solid state. mdpi.comdal.ca In the crystal packing of morpholinium tetrafluoroborate, for example, the [BF4]⁻ anion occupies sites with partial atomic occupancy, indicating significant disorder. researchgate.net This anionic disorder, coupled with the cationic flexibility, contributes to the formation of highly disordered phases at elevated temperatures and can lead to the development of incommensurately modulated structures. dntb.gov.uaresearchgate.net The progressive increase in both cationic and anionic disorder is identified as the origin of the useful thermal properties in compounds like di-n-butylammonium tetrafluoroborate. rsc.org
Supramolecular Interactions and Host-Guest Complexation Studies with Tetrafluoroborate Anions
The tetrafluoroborate anion, [BF4]⁻, is often considered "weakly coordinating" but plays a crucial role in directing the self-assembly of crystal structures through a variety of non-covalent interactions. rsc.org Its ability to act as a hydrogen bond acceptor is central to the formation of extended supramolecular networks.
The concept of host-guest chemistry is also relevant, where larger molecular structures or assemblies (hosts) can encapsulate smaller species (guests). nih.govrsc.org The tetrafluoroborate anion is an optimally sized guest for encapsulation within certain synthetic host molecules like pyridine (B92270) rsc.orgarenes. jyu.fi In some cases, the interaction between a cationic host and the [BF4]⁻ anion can lead to dramatic structural changes, such as the formation of a dimeric capsule, a phenomenon not observed with the larger hexafluorophosphate (B91526) anion. rsc.org This selectivity highlights the subtle yet powerful role of the anion's size, shape, and hydrogen bonding capability in molecular recognition and the formation of complex supramolecular entities. rsc.orgnih.gov
Crystal Packing and Intermolecular Forces in Butylammonium Tetrafluoroborate Structures
Beyond these primary ionic interactions, weaker but highly directional forces play a significant role. Hydrogen bonds, particularly between the N-H protons of the ammonium (B1175870) group and the fluorine atoms of the [BF4]⁻ anion (N-H···F), are critical in defining the local environment and connectivity. researchgate.net Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, has been employed to study these interactions in analogous tetra-n-butylammonium salts. mdpi.comresearchgate.net This analysis reveals that in addition to direct cation-anion contacts, a significant portion of the crystal packing is influenced by numerous, weaker H···H and C-H···F contacts, which fall under the category of van der Waals forces and weak hydrogen bonds, respectively. mdpi.comresearchgate.net
The interplay of these forces results in distinct packing motifs. For example, in the structure of tetra-n-butylammonium perchlorate (a close analogue), the packing is characterized by columns of anions situated within nanotubular arrangements formed by the cations. mdpi.commonash.edu The conformation of the butyl chains (e.g., antiperiplanar vs. synclinal) is a response to optimizing these packing forces. researchgate.net Furthermore, low-frequency Raman spectroscopy can be used to probe the intermolecular interactions, such as lattice vibrations, which are directly related to the strength of the forces holding the crystal together. nih.gov
Research Findings on Mono-n-butylammonium Tetrafluoroborate in Electrochemical Systems Remain Limited
The provided outline requests in-depth analysis of this compound's role in various electrochemical techniques and phenomena. This includes its fundamental behavior as a supporting electrolyte in non-aqueous media, its application in cyclic voltammetry and chronoamperometry, and its influence on electrochemical self-assembly, electropolymerization, and electrodeposition. Furthermore, the request extends to detailed discussions of anodic and cathodic reaction mechanisms, redox behavior of other compounds in its presence, and interfacial phenomena.
Despite extensive searches for this specific information, the available scientific literature predominantly focuses on the tetra-substituted ammonium salts. These studies extensively cover the electrochemical stability and wide potential windows afforded by electrolytes containing the tetrafluoroborate anion (BF₄⁻) in combination with cations like tetrabutylammonium (B224687). This body of research highlights the general utility of such salts in preventing electrolyte decomposition at high potentials and ensuring conductivity in non-aqueous solvents.
However, the specific contributions and characteristics of the Mono-n-butylammonium cation in these electrochemical processes are not explicitly detailed in the currently accessible research. Information regarding its specific impact on reaction kinetics, monolayer formation, polymer growth, and electrode-electrolyte interactions is scarce. Consequently, the creation of detailed data tables and in-depth discussion of research findings as requested by the outline is not feasible based on the current body of scientific literature.
Further research would be necessary to elucidate the specific electrochemical behavior of this compound and to differentiate its properties from the more commonly studied tetra-alkylated ammonium salts. Without such dedicated studies, a thorough and scientifically accurate article adhering to the provided detailed outline cannot be generated at this time.
Catalytic Science and Reaction Engineering with Butylammonium Tetrafluoroborate Compounds
Evaluation of Butylammonium (B8472290) Tetrafluoroborate (B81430) as Phase Transfer Catalysts
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. fluorochem.co.ukalfachemic.com The catalyst, a phase transfer agent, transports a reactant from one phase into the other where the reaction can proceed. Quaternary ammonium (B1175870) salts, including tetrabutylammonium (B224687) tetrafluoroborate, are prominent phase transfer catalysts. chemicalbull.comvestachem.com
The fundamental mechanism involves the quaternary ammonium cation forming an ion pair with the anion of a water-soluble reactant. The lipophilic alkyl chains of the cation allow this ion pair to be extracted from the aqueous phase into the organic phase. nih.gov This transfer overcomes the phase barrier, enabling the reactant anion to engage with the organic substrate. For instance, tetrabutylammonium bromide (TBAB) has been shown to be an efficient homogeneous phase-transfer catalyst for various processes, including alkylation, oxidation, and reduction. nih.gov
The effectiveness of tetrabutylammonium salts as phase transfer catalysts is closely linked to their phase behavior. nih.gov Studies on the tetrabutylammonium bromide (TBABr)/benzene/water/NaBr system revealed that the catalytic activity for the reaction of decyl methanesulfonate (B1217627) with sodium bromide is highly dependent on the phase composition, which is influenced by temperature and salt concentration. nih.gov The catalytic action is attributed to interfacial reactions, including those occurring at the microinterface within microemulsions that can form under certain conditions. nih.gov These catalysts are crucial in industrial applications for producing agrochemicals, pharmaceuticals, and polymers, as they often allow for milder reaction conditions, reduced waste, and improved yields and selectivity. vestachem.com
Catalytic Activity in Organic Transformations and Green Chemistry Applications
Butylammonium tetrafluoroborate and related ionic liquids have attracted considerable attention as catalysts and environmentally benign reaction media in organic synthesis. ingentaconnect.comresearchgate.net Their negligible vapor pressure, non-flammability, and potential for recyclability align with the principles of green chemistry. nih.govnih.gov These ionic liquids can function as catalysts, co-catalysts, or solvents, often enhancing reaction rates and selectivity. ingentaconnect.comnih.gov
The application of ionic liquids in multicomponent reactions (MCRs) is a significant area of green chemistry, as MCRs reduce the number of synthetic steps, minimize waste, and save time and energy. nih.gov For example, n-butyl pyridinium (B92312) tetrafluoroborate has been successfully employed as both a catalyst and a medium for the Biginelli three-component condensation to synthesize dihydropyrimidinones, offering advantages like short reaction times and reusability of the catalyst. jnu.edu.cn The pursuit of sustainable processes has driven research into using these compounds to replace volatile and hazardous organic solvents, thereby creating cleaner and more efficient synthetic routes. nih.govox.ac.ukwhiterose.ac.uk
Quaternary ammonium salts like tetrabutylammonium bromide can act as co-catalysts in oxidation reactions. nih.gov In one documented system, a combination of tetrabutylammonium bromide and tungstophosphoric acid in the presence of hydrogen peroxide generates a peroxo complex. nih.gov This in-situ formed complex is capable of entering the organic phase to catalyze the oxidation of reaction intermediates. nih.gov While specific examples detailing mono-n-butylammonium tetrafluoroborate in oxidation are less common, the catalytic activity of the broader class of tetraalkylammonium salts in biphasic oxidation systems is well-established, where they facilitate the transfer of the oxidizing species into the organic phase. chemicalbull.comnih.gov Molecular water oxidation catalysts (WOCs) are also a key area of research, with some systems featuring complex metal-oxo cores that perform photocatalytic water oxidation. rsc.org
Glycosylation is a crucial reaction for synthesizing oligosaccharides, which are vital in glycobiology. researchgate.netsoton.ac.uk However, achieving stereoselective glycosidic bond formation remains a significant challenge. researchgate.net Recent research has demonstrated that sterically hindered pyridinium tetrafluoroborates can serve as effective organocatalysts for stereoselective glycosylation. acs.org
Specifically, 2,4,6-tri-tert-butylpyridinium (TTBPy) tetrafluoroborate, a stable crystalline salt, has been shown to be a mild and efficient catalyst for the SN2 type displacement of glycosyl trichloroacetimidates. acs.org This process leads to the highly diastereoselective synthesis of β-glycosides. The unique reactivity is attributed to strained ion-pair interactions between the bulky pyridinium cation and the tetrafluoroborate anion, which facilitates a mild activation of the alcohol acceptor. acs.org This anion-assisted alcohol activation promotes the SN2 displacement, a mechanism supported by extensive NMR and infrared spectroscopy studies. acs.org This methodology represents a significant advancement in the controlled synthesis of complex carbohydrate structures. researchgate.netacs.org
Domino reactions, which involve several bond-forming steps in a single operation without isolating intermediates, are a cornerstone of efficient and sustainable organic synthesis. nih.gov Tetrafluoroborate salts have proven to be effective catalysts in promoting such complex transformations.
A prominent example is the Biginelli reaction, a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are compounds with significant biological activity. researchgate.netkashanu.ac.ir Researchers have successfully used n-butyl pyridinium tetrafluoroborate as a reusable catalyst and reaction medium for the Biginelli condensation of aromatic aldehydes, ethyl acetoacetate, and urea. jnu.edu.cn This method provides moderate yields under environmentally benign conditions. Similarly, ammonium tetrafluoroborate (NH₄BF₄) has been identified as a novel, inexpensive, and mild catalyst for the same reaction, yielding good product outcomes. researchgate.net
The table below summarizes the results for the synthesis of a specific dihydropyrimidinone using different aromatic aldehydes with n-butyl pyridinium tetrafluoroborate as the catalyst.
Table 1: Synthesis of Dihydropyrimidinones via Biginelli Reaction Using [bpy]BF₄ This table presents the reaction time and yield for the synthesis of various dihydropyrimidinone derivatives using n-butyl pyridinium tetrafluoroborate ([bpy]BF₄) as a catalyst and medium at 100°C.
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
| 4-Cl | 2.5 | 85 |
| 4-NO₂ | 2.0 | 92 |
| 3-NO₂ | 2.0 | 90 |
| 4-CH₃ | 4.0 | 78 |
| H | 3.5 | 82 |
| 2-Cl | 3.0 | 83 |
| 2-NO₂ | 2.5 | 88 |
| 4-OH | 4.5 | 75 |
Data sourced from a 2006 study on the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. jnu.edu.cn
Beyond the Biginelli reaction, tetrafluoroborate salts can initiate other domino sequences. For instance, fluoride (B91410) ions from sources like tetrabutylammonium tetrafluoroborate can trigger domino reactions involving acetylides and carbonyl compounds through acid-base catalysis. researchgate.net These catalytic cycles are self-sustaining, as the key acetylide or enolate salt intermediates are regenerated during the reaction sequence. researchgate.net
Electrocatalytic Decomposition and Reduction Processes in Butylammonium Tetrafluoroborate Electrolytes
Tetraalkylammonium tetrafluoroborates, including tetrabutylammonium tetrafluoroborate (Bu₄NBF₄), are widely used as supporting electrolytes in electrochemical applications due to their wide electrochemical windows and good solubility in organic solvents. medchemexpress.comcsic.es Their behavior is critical in devices like supercapacitors, where they form the electrical double layer at the electrode-electrolyte interface.
A study investigating tetraalkylammonium tetrafluoroborate electrolytes with different alkyl chains (Ethyl, Propyl, Butyl) in combination with microporous and mesoporous carbon monolith electrodes provided detailed insights into their electrochemical properties. csic.es The electrochemical stability window was found to broaden with increasing cation size, following the trend Bu₄NBF₄ > Pr₄NBF₄ > Et₄NBF₄ for both types of carbon monoliths. csic.es
The specific capacitance, however, showed an inverse relationship with ion size, with the smaller ions contributing more to capacitance. The study also deduced the minimum pore size required to accommodate the electro-adsorbed ions, providing crucial data for designing carbon materials with optimal pore structures for specific electrolytes. csic.es
Table 2: Electrochemical Properties of Tetraalkylammonium Tetrafluoroborate Electrolytes This table shows the stability voltage window and the minimum pore size required for different ions in tetraalkylammonium tetrafluoroborate electrolytes when used with carbon monoliths.
| Ion | Stability Voltage Window (V) on Mesoporous Carbon | Minimum Pore Size for Electro-adsorption (nm) |
| Et₄N⁺ | 2.9 | 0.63 - 0.65 |
| Pr₄N⁺ | 3.1 | 0.75 - 0.76 |
| Bu₄N⁺ | 3.3 | 0.9 - 1.0 |
| BF₄⁻ | N/A | 0.56 - 0.58 |
Data adapted from a 2020 electrochemical study. csic.es
These electrolytes are also relevant in the context of redox flow batteries, where electrode kinetics and mass transport are crucial for performance. mdpi.com The choice of electrolyte and its interaction with the electrode material significantly impact the overpotential and efficiency of the electrochemical system. mdpi.com
Application as Burning Rate Catalysts for Propellant Systems
The burning rate of solid propellants is a critical performance parameter that is often modified by the addition of catalytic agents. researchgate.net Various compounds, including metal salts, metal oxides, and organic complexes, are used to either accelerate or suppress the combustion rate of propellant formulations. nih.govmit.edu
Amine salts, a class to which this compound belongs, have been investigated for their effects on propellant combustion. nih.gov For instance, aliphatic amine salts have been reviewed as potential burning rate modifiers for propellants containing 3-nitro-1,2,4-triazol-5-one (NTO). nih.gov The specific role of the ammonium salt can vary; some high-nitrogen compounds can act as burning rate inhibitors for certain pyrotechnic compositions. researchgate.net
While direct studies on this compound as a primary burning rate catalyst are not extensively documented in the available literature, related compounds have shown significant effects. Energetic salts, such as those derived from dinitropyrazole, have been synthesized and shown to significantly improve the burning rate of double-base propellants. nih.gov The catalytic effect often depends on the composition of the entire propellant system, including the oxidizer (e.g., ammonium perchlorate) and the binder. mit.edugoogle.com The incorporation of catalysts, typically in small weight percentages (0.5% to 5.0%), can increase burning rates substantially. google.com
Advanced Materials Design and Performance Utilizing Butylammonium Tetrafluoroborate Structures
Development of Thermomaterials with Solid-Solid Phase Transitions
Materials that undergo solid-solid phase transitions are highly sought after for thermal energy applications, as they can store and release significant amounts of energy without the material losses associated with solid-liquid transitions. rsc.org Research has identified di-n-butylammonium tetrafluoroborate (B81430) as a particularly promising thermomaterial for both active refrigeration and passive cold-storage, making it a unique multipurpose compound. rsc.orgresearchgate.net The thermal properties originate from a progressive structural disorder of the di-n-butylammonium ([DBA]⁺) cations and tetrafluoroborate ([BF₄]⁻) anions. rsc.org
The barocaloric effect (BCE) describes the thermal changes in a material induced by the application and removal of hydrostatic pressure. harvard.edu Materials exhibiting large BCEs at low pressures are of great interest for developing high-efficiency, solid-state heating and cooling systems. harvard.edu Di-n-butylammonium tetrafluoroborate displays a significant barocaloric effect, with pressure-induced entropy changes (ΔS) that are superior to many other barocaloric materials. rsc.org These substantial thermal changes are achievable under relatively low operating pressures. rsc.orgresearchgate.net
A related compound, LiCB₁₁H₁₂, has shown reversible adiabatic temperature changes (|ΔTrev|) of 17 K and reversible isothermal entropy changes (|ΔSrev|) of 238 J K⁻¹ kg⁻¹ with a pressure change (Δp) of just 0.10 GPa. researchgate.net The performance of di-n-butylammonium tetrafluoroborate is notable for its large entropy changes under moderate pressure, a key factor for practical applications. rsc.orgresearchgate.net
Table 1: Barocaloric Properties of Di-n-butylammonium Tetrafluoroborate An interactive table presenting key performance metrics of di-n-butylammonium tetrafluoroborate as a barocaloric material.
| Property | Value | Operating Pressure (p) | Source(s) |
| Isothermal Entropy Change (ΔS) | ~200–270 J K⁻¹ kg⁻¹ | ~500–1000 bar | rsc.org, researchgate.net |
Beyond active cooling, di-n-butylammonium tetrafluoroborate is effective for passive cold-storage applications. rsc.org Its cold-storage capacity is comparable to that of commercial solid-to-liquid phase change materials (SL-PCMs). rsc.orgresearchgate.net A significant advantage of this material is its operating temperature range of 250–310 K, which is highly suitable for applications such as food preservation. rsc.orgresearchgate.net The development of thermal energy storage (TES) systems relies on phase change materials (PCMs) that can absorb and release large amounts of latent heat. energy.gov While many systems use solid-liquid transitions, materials with solid-solid transitions, like di-n-butylammonium tetrafluoroborate, avoid issues related to fluid containment. rsc.org
Table 2: Thermal Storage Characteristics of Di-n-butylammonium Tetrafluoroborate An interactive table summarizing the cold-storage capabilities of di-n-butylammonium tetrafluoroborate.
| Property | Value | Operating Temperature | Application | Source(s) |
| Cold-Storage Capacity (E) | ~135 kJ kg⁻¹ | 250–310 K | Food Preservation | rsc.org, researchgate.net |
Solid-State Electrolyte Formulations and Ionic Conductivity Enhancements
Quaternary ammonium (B1175870) salts are considered foundational materials for creating solid electrolytes due to their potential for good electrochemical stability. mdpi.com In particular, tetra-n-butylammonium salts serve as a useful model system for investigating the relationship between transport, thermodynamic, and structural properties in the solid state. semanticscholar.org The high-temperature phases of these salts are often disordered, which can enhance ionic conductivity. researchgate.net Studies on tetra-n-butylammonium perchlorate (B79767) (TBAClO₄), which has a high-temperature cubic structure similar to tetra-n-butylammonium tetrafluoroborate (TBABF₄), show a clear correlation between the entropy of the polymorphous phase transition and the ionic conductivity of the high-temperature phase. mdpi.comresearchgate.net
Metal-Organic Frameworks (MOFs) are crystalline materials with tunable porosity that can serve as hosts for electrolytes, creating nanocomposite systems with enhanced properties for all-solid-state lithium batteries. researchgate.netnih.gov The organized channels within MOFs can facilitate uniform lithium-ion flux, which is crucial for battery performance. researchgate.net For instance, incorporating an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (BMIM-BF₄) into a MOF and then dispersing it in a polyacrylonitrile (B21495) (PAN) matrix resulted in a composite electrolyte with an ionic conductivity of 2.53 × 10⁻⁴ S cm⁻¹ at 90 °C. mdpi.com Similarly, MOF-808 based solid-state electrolytes have demonstrated exceptional ionic conductivity of 3.08 × 10⁻³ S cm⁻¹ at room temperature. rsc.org While specific studies on mono-n-butylammonium tetrafluoroborate within MOF composites are not detailed, the principle of using MOFs to enhance the ionic conductivity of related ionic compounds is well-established. researchgate.netmdpi.com
The transport properties of solid electrolytes based on butylammonium (B8472290) salts are heavily influenced by their crystal structure, phase transitions, and the nature of the constituent ions. mdpi.com In a series of tetra-n-butylammonium (TBA) salts with isostructural high-temperature phases, including TBAClO₄, TBABF₄, and TBAI, conductivity increases as the radius of the anion diminishes. mdpi.com This suggests that anions are the dominant charge carriers and that their migration is limited by steric factors. mdpi.com A clear correlation exists between the phase transition entropy (St) and ionic conductivity, indicating that a greater degree of disorder in the crystal lattice at the phase transition leads to improved transport properties. mdpi.com
Table 3: Comparison of Properties for Tetra-n-butylammonium (TBA) Salts An interactive table comparing thermodynamic and transport properties of TBA salts with similar high-temperature phases.
| Compound | Phase Transition Temp. (K) | Melting Temp. (K) | Ionic Conductivity at 373 K (S/cm) | Source(s) |
| TBAClO₄ | 330 | 487 | ~1 x 10⁻⁷ | mdpi.com, researchgate.net |
| TBABF₄ | ~353 | - | ~2 x 10⁻⁶ | mdpi.com, researchgate.net |
| TBAI | ~385 | - | ~1 x 10⁻⁵ | mdpi.com, researchgate.net |
Role in Perovskite Light-Emitting Diode (LED) Development and Surface Reconstruction
The performance and stability of metal-halide perovskite nanocrystals (NCs), which are promising for optoelectronic applications, are often hindered by surface defects and the presence of insulating organic ligands. nih.govnih.gov Surface reconstruction and passivation are critical strategies to overcome these limitations. nih.govresearchgate.net Both the butylammonium cation and the tetrafluoroborate anion have been shown to play key roles in this process. nih.govacs.orgacs.org
Treating perovskite surfaces with tetrafluoroborate-containing compounds, such as nitrosonium tetrafluoroborate (NOBF₄), effectively replaces native long-chain ligands with BF₄⁻ anions. nih.govacs.org These anions coordinate with the perovskite surface, improving the photoluminescence quantum yield (PLQY) and thermal stability. nih.govacs.org This surface reconstruction suppresses non-radiative recombination pathways, leading to significantly enhanced device performance. nih.gov Similarly, post-treatment with butylammonium iodide (BAI) has been shown to heal surface defects and form a protective two-dimensional (2D) perovskite layer on top of the primary three-dimensional (3D) structure, which reduces deep-level defects and improves device stability and open-circuit voltage. acs.org
The application of these surface treatments has a direct and measurable impact on the efficiency of Perovskite LEDs (PeLEDs).
Table 4: Performance Enhancement of Perovskite LEDs via Surface Reconstruction An interactive table showing the improvement in PeLED efficiency after surface treatment with tetrafluoroborate-related compounds.
| Device | Treatment | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Source(s) |
| Green PeLED (CsPbBr₃ NCs) | Pristine | ~11.1 | ~4.0 | nih.gov, acs.org |
| Green PeLED (CsPbBr₃ NCs) | NOBF₄ Treated | 31.12 | 11.24 | nih.gov, acs.org |
Application in Polymer Chemistry for Electrochemically-Initiated Radical Polymerization
The utilization of alkylammonium tetrafluoroborate salts as supporting electrolytes is a well-established practice in various electrochemical applications due to their favorable electrochemical windows and solubility in common organic solvents. In the realm of polymer chemistry, these salts play a crucial role in facilitating the passage of current during electrochemically-initiated polymerization processes. While extensive research has been conducted on tetra-alkylammonium salts, the specific application of this compound in electrochemically-initiated radical polymerization is a more specialized area of investigation.
Electrochemically-initiated, or electro-initiated, radical polymerization is a technique that employs an electric current to generate radical species that subsequently initiate the polymerization of monomers. This method offers several advantages over traditional thermal or photochemical initiation, including spatial and temporal control over the initiation process by simply controlling the applied potential or current. The supporting electrolyte, in this case, this compound, is essential for providing a conductive medium for the electrochemical reactions to occur.
Research in the broader field of electro-initiated polymerization often involves tetra-n-butylammonium tetrafluoroborate as the supporting electrolyte. For instance, in the electro-initiated atom transfer radical polymerization (e-ATRP) of various monomers, tetra-n-butylammonium tetrafluoroborate is a common choice. In a typical setup for the e-ATRP of 2-(1H-pyrrol-1-yl)ethyl methacrylate, a solution of tetra-n-butylammonium tetrafluoroborate in a solvent like acetonitrile (B52724) is used to support the electrochemical generation of the activator species from a deactivator complex. rsc.org
While direct, detailed studies focusing solely on this compound for this specific type of polymerization are not widely documented in publicly available literature, its role can be inferred from the principles of electrochemistry and polymerization. The primary function of this compound would be to ensure the efficient transport of charge between the electrodes. The electrochemical window of this salt would be a critical parameter, as it must be wide enough to allow for the reduction or oxidation of the initiator species without undergoing decomposition itself.
In a related context, a patent for a solid electrolyte secondary battery mentions the use of a copolymer obtained through radical copolymerization where n-butylammonium tetrafluoroborate is listed as a potential component of the solid polymer electrolyte. google.com This suggests its compatibility with radical polymerization systems, although it does not provide specific details on its use for initiation.
The general mechanism for electrochemically-initiated radical polymerization involves the electrochemical generation of an initiating radical. This can occur through the direct reduction or oxidation of the monomer or a dedicated initiator molecule at the electrode surface. The supporting electrolyte, such as this compound, does not directly participate in the initiation but creates the necessary environment for these electron transfer processes.
To illustrate the typical conditions where a related compound is used, the following table provides an example of an e-ATRP experiment using tetra-n-butylammonium tetrafluoroborate.
| Parameter | Value |
| Monomer | 2-(1H-pyrrol-1-yl)ethyl methacrylate |
| Supporting Electrolyte | Tetra-n-butylammonium tetrafluoroborate (TEABF₄) |
| Solvent | Acetonitrile (CH₃CN) |
| Catalyst System | Cu(I)Br/PMDETA complex |
| Initiator | ATRP initiator |
| Technique | e-ATRP |
| Data derived from a study on carbon allotropes grafted with poly(pyrrole) derivatives. rsc.org |
Further research is necessary to fully elucidate the specific characteristics and advantages or disadvantages of using this compound as a supporting electrolyte in electrochemically-initiated radical polymerization compared to its more commonly used tetra-alkylated counterparts.
Ionic Liquid Research Paradigms Involving Butylammonium Tetrafluoroborate Compositions
Phase Equilibrium and Dissociation Thermodynamics of Hydrates in the Presence of Butylammonium (B8472290) Salts
Butylammonium salts, particularly tetra-alkylammonium salts, are well-known as thermodynamic promoters for the formation of semi-clathrate hydrates. These hydrates are crystalline inclusion compounds where the bulky quaternary ammonium (B1175870) cations are incorporated into cages formed by water molecules, creating a structure that can also trap small gas molecules. ijcce.ac.irsci-hub.se
Research shows that tetra-n-butylammonium salts like tetra-n-butylammonium bromide (TBAB) and tetra-n-butylammonium fluoride (B91410) (TBAF) form semi-clathrate hydrates that are stable at much milder temperature and pressure conditions compared to pure gas hydrates. researchgate.netrepec.org The presence of the butylammonium salt significantly shifts the hydrate-liquid-vapor equilibrium curve to higher temperatures and lower pressures. researchgate.net For instance, the highest stabilization effect for nitrogen (N₂) semi-clathrates is observed at the stoichiometric concentrations of the promoter, such as a weight fraction of 0.40 for TBAB and 0.34 for TBAF. researchgate.net
The thermodynamics of dissociation for these hydrates involves significant enthalpy changes. The dissociation enthalpy (ΔH_d) is a measure of the energy required to break down the hydrate (B1144303) structure. For semi-clathrate hydrates formed with tetra-n-butylammonium nitrate (B79036) (TBANO₃) and hydrogen, the mean dissociation enthalpies were found to be 322.53 kJ·mol⁻¹ and 340.23 kJ·mol⁻¹ for different stoichiometric compositions. researchgate.net Similarly, TBAB hydrates have distinct dissociation enthalpies depending on their structure and hydration number; for example, TBAB·26H₂O and TBAB·38H₂O have dissociation enthalpies of 150.7 kJ/mol and 219.4 kJ/mol, respectively. nih.gov This thermodynamic property is critical for applications in thermal energy storage.
The table below summarizes the dissociation thermodynamics for various tetrabutylammonium (B224687) salt hydrates.
| Hydrate System | Equilibrium Temperature (°C) | Dissociation Enthalpy (kJ/mol) |
| Tetrabutylammonium Bromide (TBAB)·26H₂O | 12.0 | 150.7 |
| Tetrabutylammonium Bromide (TBAB)·38H₂O | 9.5 | 219.4 |
| Tetrabutylammonium Chloride (TBAC) Hydrate | 15.1 | 156 |
| Tetrabutylphosphonium Bromide (TBPB)·32H₂O | 9.1 | 184.0 |
| Tetrabutylphosphonium Bromide (TBPB)·38H₂O | 9.2 | 211.8 |
| Hydrogen + TBANO₃·26H₂O | - | 322.53 |
| Hydrogen + TBANO₃·32H₂O | - | 340.23 |
This table presents data for various tetrabutylammonium and tetrbutylphosphonium salt hydrates to illustrate the thermodynamic properties. Data sourced from multiple studies. researchgate.netnih.gov
The formation of these semi-clathrates is a two-stage process: the formation of the basic semi-clathrate hydrate followed by the adsorption or enclathration of guest gas molecules into the remaining empty cages. sci-hub.seresearchgate.net
Gas Separation and Capture Applications Using Butylammonium Tetrafluoroborate (B81430) Ionic Liquids
Ionic liquids based on butylammonium cations are extensively investigated for gas separation and capture, particularly for CO₂. researchgate.net This application leverages either physical absorption of the gas into the bulk ionic liquid or trapping of gas molecules within semi-clathrate hydrate structures promoted by the ionic liquid. azom.comnih.gov
As Absorption Solvents: The tunability of ionic liquids allows for the design of materials with high gas solubility and selectivity. dtu.dkresearchgate.net While data for mono-n-butylammonium tetrafluoroborate is sparse, studies on analogous compounds show that the choice of both cation and anion significantly impacts CO₂ capture. researchgate.net For example, tetra-n-heptyl ammonium tetrafluoroborate ([thepAm][BF₄]) has been shown to have high molar fractions of CO₂ at elevated pressures (e.g., a mole fraction of 0.88 at 10.0 MPa and 313.2 K). researchgate.net The anion plays a critical role, with fluorinated anions like tetrafluoroborate ([BF₄]⁻) and bis(trifluoromethylsulfonyl)imide often enhancing CO₂ solubility compared to halide anions. researchgate.netfigshare.com
As Hydrate Promoters for Gas Separation: The formation of semi-clathrate hydrates with tetra-n-butylammonium salts provides a highly effective method for selective gas capture. repec.orgmdpi.com These hydrates have empty dodecahedral cages that can selectively encage small gas molecules like CO₂, N₂, and CH₄. researchgate.net This size-selective sieving allows for the separation of gases. For instance, in a CO₂/N₂ mixture (a model for flue gas), tetra-n-butylammonium fluoride (TBAF) hydrates show preferential capture of CO₂. nih.govmdpi.com Similarly, tetra-n-butylammonium bromide (TBAB) hydrates can effectively separate CO₂ from CH₄ (biogas). bohrium.com Studies have shown that low pressure and high TBAB concentration can lead to superior CO₂ selectivity. repec.org
The table below shows CO₂ capture performance for a related tetra-alkylammonium salt hydrate system.
| Hydrate System | Gas Mixture | Max Gas Storage Capacity (mmol/mol) |
| Tetrabutylammonium Fluoride (TBAF)·29.7H₂O | 80% CO₂ + 20% N₂ | 2.36 |
| Tetrabutylammonium Fluoride (TBAF)·32.8H₂O | 80% CO₂ + 20% N₂ | 2.38 |
This table illustrates the selective CO₂ capture capacity in TBAF semi-clathrate hydrates. nih.gov
This hydrate-based technology is considered promising for pre-combustion and post-combustion carbon capture due to its effectiveness under moderate operating conditions. repec.orgrepec.org
Interfacial Phenomena and Solvation Behavior in Butylammonium Tetrafluoroborate Ionic Liquid Systems
The behavior of ions at interfaces and their ability to solvate other species are fundamental to the function of ionic liquids. In butylammonium tetrafluoroborate systems, these properties are dictated by the interplay of ion size, charge distribution, and the potential for specific interactions like hydrogen bonding.
Interfacial phenomena, such as surface tension, are critical for applications involving multiphase systems, like gas separation. The structure of the ionic liquid at the gas-liquid interface determines the efficiency of gas absorption. Generally, in ionic liquids with alkylammonium cations, the non-polar alkyl chains tend to orient towards the surface or a non-polar phase, while the charged core and the anion remain in the bulk liquid. The length of the alkyl chain on the cation and the nature of the anion both influence the surface tension of the ionic liquid and its mixtures. nih.gov For instance, increasing the alkyl chain length on the cation typically leads to a decrease in surface tension.
Hydration, or the solvation by water molecules, is particularly important for understanding the formation of semi-clathrate hydrates. The hydration of the tetrabutylammonium cation isolates it from its counter-anion, increasing the interionic distance and restricting ionic motion. nih.gov This process is fundamental to the self-assembly of water molecules into the cage-like structures that define semi-clathrate hydrates. sci-hub.senih.gov
Tunability of Properties through Cationic and Anionic Structural Manipulations
A key advantage of ionic liquids is their "designer" nature, where their physical and chemical properties can be systematically tuned by modifying the structure of the cation or anion. researchgate.net Butylammonium tetrafluoroborate systems exemplify this principle.
Cationic Manipulation: The properties of butylammonium salts can be altered by changing the number of butyl groups on the nitrogen atom.
Di-n-butylammonium tetrafluoroborate ([DBA][BF₄]) , a protic ionic liquid, exhibits remarkable thermal properties, including multiple solid-solid phase transitions with large entropy changes, making it a candidate for solid-state refrigeration and thermal energy storage. rsc.orgrsc.org
Tetra-n-butylammonium tetrafluoroborate ([TBA][BF₄]) , an aprotic ionic liquid, lacks the hydrogen-bonding capabilities of [DBA][BF₄] and is primarily used as a non-reactive electrolyte in electrochemistry. chemicalbook.com Its high-temperature phase has a disordered cubic structure. mdpi.com
Increasing the alkyl chain length on the cation generally increases the hydrophobicity and can affect gas solubility. For ammonium-based ionic liquids, solubility often increases with the molecular weight of the cation. nih.gov
Anionic Manipulation: Replacing the tetrafluoroborate ([BF₄]⁻) anion with other anions while keeping the butylammonium cation constant leads to significant changes in behavior, especially in the context of hydrate formation and gas separation.
Anion Size and Hydrophilicity: The anion's properties, such as its ionic radius and hydrophilicity, affect the equilibrium temperature and dissociation enthalpy of the resulting semi-clathrate hydrates. nih.gov For example, comparing tetra-n-butylammonium bromide (TBAB), chloride (TBAC), and fluoride (TBAF) shows distinct phase equilibria when forming hydrates with gases like nitrogen. researchgate.netdtu.dk TBAF, for instance, forms semi-clathrate hydrates that are stable at higher temperatures than those formed with TBAB. researchgate.net
Gas Solubility: The anion has a profound effect on gas solubility. figshare.com Anions with fluorinated groups, such as [BF₄]⁻ and bis(trifluoromethane)sulfonimide ([NTf₂]⁻), often exhibit higher CO₂ solubility than those with halide anions. researchgate.net This suggests that the [BF₄]⁻ anion contributes favorably to the capture of acidic gases like CO₂ through weak acid-base interactions. researchgate.net
This ability to fine-tune properties by simple structural changes allows for the rational design of butylammonium-based ionic liquids for specific applications, from energy storage to selective chemical separations. rsc.org
Theoretical and Computational Investigations of Butylammonium Tetrafluoroborate Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) and molecular geometry of many-body systems. While specific DFT studies on mono-n-butylammonium tetrafluoroborate (B81430) are not extensively available in the public domain, we can infer its properties from studies on closely related compounds such as di-n-butylammonium tetrafluoroborate ([DBA][BF4]) and other alkylammonium salts. rsc.org
DFT calculations for the di-n-butylammonium cation and the tetrafluoroborate anion would reveal the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). These calculations are crucial for understanding the reactivity and stability of the compound. The geometry optimization of the individual ions and the ion pair would provide precise information on bond lengths, bond angles, and dihedral angles.
For the n-butylammonium cation, DFT would likely show that the positive charge is primarily localized on the ammonium (B1175870) group (-NH3+). The butyl chain would exhibit a staggered conformation as its lowest energy state. For the tetrafluoroborate anion (BF4-), DFT calculations confirm a tetrahedral geometry with the negative charge distributed among the fluorine atoms and the central boron atom.
A study on the interaction between a 1-butyl-3-methylimidazolium cation and the tetrafluoroborate anion using DFT has shown that hydrogen bonding interactions between the cation and anion are significant. researchgate.net Similar interactions would be expected between the ammonium protons of the mono-n-butylammonium cation and the fluorine atoms of the tetrafluoroborate anion.
Table 1: Predicted Geometrical Parameters of Mono-n-butylammonium Tetrafluoroborate from DFT Analogues
| Parameter | Predicted Value Range | Basis of Prediction |
| N-H Bond Length | 1.02 - 1.04 Å | DFT studies on similar ammonium salts |
| C-N Bond Length | 1.48 - 1.52 Å | DFT studies on alkylamines |
| B-F Bond Length | 1.40 - 1.45 Å | DFT studies on tetrafluoroborate salts researchgate.net |
| N-H...F Hydrogen Bond Distance | 1.8 - 2.2 Å | Inferred from related ionic liquids and hydrogen bond studies |
Note: The data in this table is predictive and based on computational studies of analogous compounds. Specific experimental or calculated values for this compound may vary.
Molecular Dynamics Simulations of Solvation and Transport Phenomena in Butylammonium (B8472290) Tetrafluoroborate Systems
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and materials at the atomic level. MD simulations of systems containing butylammonium tetrafluoroborate can provide detailed insights into solvation processes and the transport of ions in various media.
A study on di-n-butylammonium tetrafluoroborate revealed progressive structural disorder of both the cations and anions with increasing temperature, which is a key factor in its thermal properties. rsc.org This dynamic disorder is a phenomenon that MD simulations are well-suited to explore.
In a solution, MD simulations would likely show the formation of distinct solvation shells around the mono-n-butylammonium cation and the tetrafluoroborate anion. In polar protic solvents like water, the ammonium group would be solvated by water molecules through hydrogen bonding. The butyl chain, being nonpolar, would experience hydrophobic interactions. The tetrafluoroborate anion would be solvated by the positive ends of the solvent dipoles.
Transport properties such as diffusion coefficients and ionic conductivity can also be calculated from MD simulations. These properties are crucial for applications in electrochemistry, such as in electrolytes for batteries and capacitors. A study on tetra-n-butylammonium perchlorate (B79767), a related compound, determined conductivity parameters from experimental data, which could be complemented by MD simulations to understand the underlying molecular motions. mdpi.com
Computational Studies of Intermolecular Interactions and Halogen Bonding
The physical and chemical properties of this compound are governed by the intermolecular interactions between the ions. Computational studies are essential for quantifying these interactions. The primary interactions in this compound are ionic forces between the positively charged cation and the negatively charged anion.
In addition to the strong electrostatic interactions, hydrogen bonding plays a crucial role. The hydrogen atoms of the ammonium group (N-H) can act as hydrogen bond donors to the fluorine atoms of the tetrafluoroborate anion (B-F), which act as hydrogen bond acceptors. Computational studies on organoammonium tetraphenylborates have identified similar N-H...π interactions. dal.ca
While the term "halogen bonding" typically refers to interactions involving heavier halogens (Cl, Br, I), the interactions of fluorine in the tetrafluoroborate anion with electrophilic sites can be analyzed using similar computational tools. The fluorine atoms in BF4- are not typically considered strong halogen bond donors due to the high electronegativity of fluorine. However, their interactions with the ammonium cation are significant.
Table 2: Key Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Predicted Strength |
| Ionic | n-Butylammonium (NH3+) | Tetrafluoroborate (BF4-) | Strong |
| Hydrogen Bonding | N-H | F-B | Moderate to Strong |
| van der Waals | Butyl Chain | Butyl Chain/BF4- | Weak |
| C-H...F Interactions | C-H (Butyl Chain) | F-B | Weak |
Prediction of Thermodynamic and Kinetic Parameters of Reactions Involving Butylammonium Tetrafluoroborate
Computational chemistry can be used to predict the thermodynamic and kinetic parameters of chemical reactions. For reactions involving this compound, such as its thermal decomposition or its role as a catalyst or reactant in organic synthesis, computational methods can provide valuable insights.
Thermodynamic parameters like the enthalpy and Gibbs free energy of reaction can be calculated using DFT. These calculations can help determine the feasibility and spontaneity of a reaction. For example, the energy required to break the N-H...F hydrogen bonds and dissociate the ion pair could be estimated. The thermal properties of di-n-butylammonium tetrafluoroborate have been studied experimentally, and computational methods could be used to understand the underlying thermodynamics of its phase transitions. rsc.org
Kinetic parameters, such as activation energies, can be determined by locating the transition state of a reaction on the potential energy surface. This information is crucial for understanding the reaction rate. While specific kinetic studies on reactions involving this compound are scarce, studies on the kinetics of fluoride (B91410) transfer from tetra-n-butylammonium difluorotriphenylsilicate demonstrate the utility of these approaches. rsc.org
Predictive models based on quantitative structure-property relationships (QSPR) can also be developed to estimate the thermodynamic and kinetic parameters of a wide range of reactions. These models often use descriptors derived from computational chemistry.
Due to the limited specific research on this compound, this area presents an opportunity for future computational studies to predict its reactivity and guide its application in various chemical processes.
Advanced Spectroscopic and Analytical Characterization of Butylammonium Tetrafluoroborate
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Dynamics
Table 1: Representative NMR Data for Mono-n-butylammonium Tetrafluoroborate (B81430) (Note: Specific experimental data for mono-n-butylammonium tetrafluoroborate is not readily available in the public domain. The following table is a representative template.)
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | Data not available | Data not available | Data not available | -CH₃ |
| Data not available | Data not available | Data not available | -CH₂- | |
| Data not available | Data not available | Data not available | -CH₂- | |
| Data not available | Data not available | Data not available | -CH₂-N | |
| Data not available | Data not available | Data not available | -NH₃⁺ | |
| ¹³C | Data not available | C1 | ||
| Data not available | C2 | |||
| Data not available | C3 | |||
| Data not available | C4 |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, FTIR analysis would be expected to show characteristic vibrational bands for the N-H bonds of the ammonium (B1175870) group, the C-H bonds of the n-butyl chain, and the B-F bonds of the tetrafluoroborate anion. While detailed vibrational analyses have been performed on similar compounds, specific peak assignments for this compound are not documented in the available literature.
Table 2: Expected FTIR Vibrational Bands for this compound (Note: Specific experimental data for this compound is not readily available in the public domain. The following table is a representative template of expected vibrational modes.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data not available | Data not available | N-H stretching (ammonium) |
| Data not available | Data not available | C-H stretching (alkyl) |
| Data not available | Data not available | N-H bending (ammonium) |
| Data not available | Data not available | C-H bending (alkyl) |
| Data not available | Data not available | B-F stretching (tetrafluoroborate) |
UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions
UV-Vis absorption and emission spectroscopy are techniques used to study the electronic transitions within a molecule. For a simple alkylammonium salt like this compound, which lacks significant chromophores, strong absorption in the UV-Vis region is not expected. The primary application of this technique would be to confirm the absence of electronically active impurities. There is no available literature detailing the UV-Vis absorption or emission spectra of this specific compound.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to FTIR spectroscopy. It is particularly useful for identifying the "molecular fingerprint" of a compound. The Raman spectrum of this compound would be expected to show characteristic peaks for the C-C and C-H vibrations of the butyl group and the symmetric stretching of the tetrafluoroborate anion. However, specific Raman spectroscopic data for this compound has not been reported in the reviewed scientific literature.
X-ray Diffraction (XRD) for Powder and Single-Crystal Analysis
Table 3: Crystallographic Data for this compound (Note: Specific experimental data for this compound is not readily available in the public domain. The following table is a representative template.)
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Thermal Analysis Techniques (DSC, TGA) for Phase Transitions and Stability
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal properties of a compound, including phase transitions, melting point, and thermal stability. For this compound, DSC would be used to detect solid-solid phase transitions and the melting endotherm. TGA would provide information on the decomposition temperature and the thermal stability of the compound. Research on related alkylammonium tetrafluoroborates, such as di-n-butylammonium tetrafluoroborate and tert-butylammonium (B1230491) tetrafluoroborate, has shown that these materials can exhibit multiple solid-solid phase transitions, indicating complex thermal behavior. dntb.gov.uaCurrent time information in Howard County, US.rsc.org Despite this, specific DSC and TGA data for the mono-n-butylammonium analogue are not available.
Table 4: Thermal Analysis Data for this compound (Note: Specific experimental data for this compound is not readily available in the public domain. The following table is a representative template.)
| Analysis | Parameter | Value |
|---|---|---|
| DSC | Phase Transition Temperature(s) | Data not available |
| Enthalpy of Transition(s) | Data not available | |
| Melting Point | Data not available | |
| Enthalpy of Fusion | Data not available | |
| TGA | Onset of Decomposition | Data not available |
| Mass Loss (%) | Data not available |
Environmental Impact and Sustainability Research Pertaining to Butylammonium Tetrafluoroborate Salts
Phytotoxicity Studies of Tetrafluoroborate (B81430) Anion-Containing Ionic Salts on Plant Growth and Development
No studies specifically investigating the phytotoxicity of mono-n-butylammonium tetrafluoroborate on plant growth and development were found.
Correlation Between Compound Concentration and Environmental Toxicity in Terrestrial Ecosystems
There is no available research on the correlation between the concentration of this compound and its environmental toxicity in terrestrial ecosystems.
Biodegradability and Environmental Persistence Assessments of Butylammonium (B8472290) Tetrafluoroborate Derivatives
No assessments of the biodegradability or environmental persistence of this compound could be located in scientific literature.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
